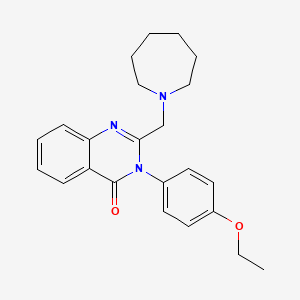
2-(1-azepanylmethyl)-3-(4-ethoxyphenyl)-4(3H)-quinazolinone
Vue d'ensemble
Description
2-(1-azepanylmethyl)-3-(4-ethoxyphenyl)-4(3H)-quinazolinone is a useful research compound. Its molecular formula is C23H27N3O2 and its molecular weight is 377.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 377.21032711 g/mol and the complexity rating of the compound is 548. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Biological Activities
Synthesis and Analgesic Activity : Quinazolinone derivatives, including structures similar to 2-(1-azepanylmethyl)-3-(4-ethoxyphenyl)-4(3H)-quinazolinone, have been synthesized and evaluated for their analgesic activities. These compounds showed significant analgesic activity in vivo, highlighting the potential of quinazolinones as a base for developing new analgesic drugs (Osarumwense Peter Osarodion, 2023).
Antioxidant Properties : Quinazolinones have been synthesized and assessed for their antioxidant properties. Studies revealed that certain derivatives, especially those with hydroxyl groups, possess potent antioxidant and metal-chelating properties, suggesting their utility in addressing oxidative stress-related conditions (Janez Mravljak et al., 2021).
Chemical Synthesis and Methodology
Advanced Synthesis Techniques : Recent advancements in the synthesis of 4(3H)-quinazolinone compounds include new routes and strategies that broaden their applicability in medicinal chemistry and drug development, highlighting their broad potential in various therapeutic areas (Lin He et al., 2014).
Hypolipidemic Activities : Some quinazolinone derivatives have been identified to exhibit hypolipidemic activities, showing potential in lowering triglyceride and cholesterol levels. This suggests their possible use in treating lipid disorders (Y. Kurogi et al., 1996).
Miscellaneous Applications
Antimicrobial Activity : The synthesis of quinazolinone derivatives and their subsequent evaluation have demonstrated significant antimicrobial activities against a range of bacteria and fungi. This opens avenues for their application in developing new antimicrobial agents (M. El-hashash et al., 2011).
Corrosion Inhibition : Quinazolinone derivatives have also been explored for their potential as corrosion inhibitors, providing a novel approach to protecting metals in acidic environments. This highlights their versatility beyond biomedical applications (N. Errahmany et al., 2020).
Fluorescent Chemical Sensors : Additionally, quinazolinone derivatives have been used to develop fluorescent chemical sensors, particularly for the detection of metal ions such as Fe3+. This application is crucial for environmental monitoring and biomedical diagnostics (Xiaobing Zhang et al., 2007).
Propriétés
IUPAC Name |
2-(azepan-1-ylmethyl)-3-(4-ethoxyphenyl)quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O2/c1-2-28-19-13-11-18(12-14-19)26-22(17-25-15-7-3-4-8-16-25)24-21-10-6-5-9-20(21)23(26)27/h5-6,9-14H,2-4,7-8,15-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQTQKZYVHSDERS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)CN4CCCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-Butyl-1,2,3,4-tetrahydropyrazino[1,2-A][1,3]benzimidazol-8-YL)methanesulfonamide](/img/structure/B4584527.png)

![5-({[2-(1H-indol-3-yl)ethyl]amino}methylene)-1-(2-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4584550.png)
![2-[3-[(Z)-[1-(3-methylphenyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]indol-1-yl]-N-phenylacetamide](/img/structure/B4584557.png)
![N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(2-methylphenyl)thiourea](/img/structure/B4584563.png)
![(5Z)-3-(4-ETHOXYPHENYL)-1-METHYL-5-{[4-(METHYLSULFANYL)PHENYL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE](/img/structure/B4584570.png)
![dimethyl 2-{[(2,3-dichloro-4-methoxyphenyl)sulfonyl]amino}terephthalate](/img/structure/B4584575.png)
![2-[5-bromo-3-[(E)-(1-methyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]indol-1-yl]-N,N-diethylacetamide](/img/structure/B4584577.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-5-(3-nitrophenyl)-2-furamide](/img/structure/B4584588.png)
METHANONE](/img/structure/B4584611.png)
![5-[(Z)-[1-(3-chloro-2-methylphenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]-2-methoxybenzoic acid](/img/structure/B4584618.png)
![N-(4-carbamoylphenyl)-1-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B4584622.png)
![N-isobutyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4584626.png)
![N-butyl-2-{[N-(3,4-dimethylphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B4584633.png)
